N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a bromophenyl group and a thiophene ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-bromobenzoyl chloride with thiophene-2-carboxamide under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Amide Bond Reactions: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiol derivatives.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide
- N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide
- N-(2-iodophenyl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNNLFWOPNLVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.